molecular formula C15H15N3O4 B5698898 (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Cat. No.: B5698898
M. Wt: 301.30 g/mol
InChI Key: QGGMLORAAYMXCC-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is a complex organic compound that features a pyridine ring and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE typically involves the condensation of 3-aminopyridine with 3,4-dimethoxybenzaldehyde. This reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired (Z)-isomer. The reaction can be represented as follows:

3-aminopyridine+3,4-dimethoxybenzaldehyde(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE\text{3-aminopyridine} + \text{3,4-dimethoxybenzaldehyde} \rightarrow \text{this compound} 3-aminopyridine+3,4-dimethoxybenzaldehyde→(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemistry.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 3,4-DIMETHOXYBENZOATE stands out due to its unique combination of a pyridine ring and a benzoate ester. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

[(Z)-[amino(pyridin-3-yl)methylidene]amino] 3,4-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-20-12-6-5-10(8-13(12)21-2)15(19)22-18-14(16)11-4-3-7-17-9-11/h3-9H,1-2H3,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGMLORAAYMXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)ON=C(C2=CN=CC=C2)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CN=CC=C2)\N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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